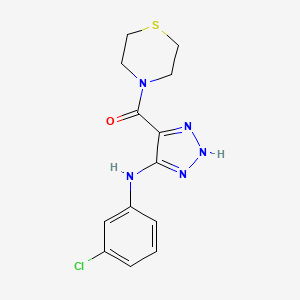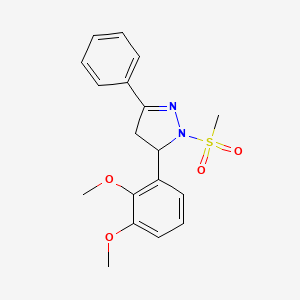![molecular formula C21H19N3O2S B6483775 2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide CAS No. 312509-63-0](/img/structure/B6483775.png)
2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide”, also known as “Oprea1_350384”.
Anticancer Activity
Research has shown that compounds similar to Oprea1_350384 exhibit significant anticancer properties. These compounds can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. The presence of the cyano and phenyl groups in the structure enhances its ability to interact with cancer cell receptors, making it a potential candidate for developing new anticancer drugs .
Antimicrobial Properties
Oprea1_350384 has been studied for its antimicrobial properties. The compound’s structure allows it to disrupt the cell walls of bacteria and fungi, leading to their death. This makes it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This makes it a valuable candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Applications
Oprea1_350384 has been investigated for its neuroprotective effects. It can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This suggests its potential use in developing treatments for these conditions .
Antioxidant Activity
The compound exhibits strong antioxidant properties, which can neutralize free radicals and reduce oxidative stress in cells. This activity is beneficial in preventing cellular damage and aging, and it could be used in developing supplements or drugs aimed at enhancing cellular health .
Antiviral Applications
Research has indicated that Oprea1_350384 can inhibit the replication of certain viruses. Its ability to interfere with viral enzymes and proteins makes it a potential candidate for antiviral drug development, particularly for viruses that have limited treatment options .
Potential in Drug Delivery Systems
Oprea1_350384 can be used in drug delivery systems due to its chemical stability and ability to form complexes with other molecules. This property can be exploited to develop targeted drug delivery systems that improve the efficacy and reduce the side effects of therapeutic agents.
Springer Sigma-Aldrich RSC Publishing European Forest Institute CERN Aladdin Scientific
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[5-cyano-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c1-14-7-5-6-10-16(14)17-11-19(25)24-21(18(17)12-22)27-13-20(26)23-15-8-3-2-4-9-15/h2-10,17H,11,13H2,1H3,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCNSFGQAGHTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-cyano-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridin-2-yl)thio)-N-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chlorophenyl)amino]-N-[(3-ethoxy-4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6483697.png)
![4-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B6483710.png)
![N-(2-fluorophenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483712.png)

![N-(3-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B6483728.png)
![4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B6483732.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-9-{[(4-fluorophenyl)methyl]sulfanyl}-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene-5-carboxamide](/img/structure/B6483736.png)
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6483740.png)
![N-[2-(4-methanesulfonylpiperazin-1-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B6483748.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6483760.png)
![2-chloro-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B6483763.png)

![3-[4-(4-benzylpiperidin-1-yl)-2,2-dimethyl-4-oxobutyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B6483769.png)
